AC710

Descripción general

Descripción

AC710 is a potent and selective inhibitor of the platelet-derived growth factor receptor (PDGFR) family of kinases. It is known for its high specificity and efficacy in inhibiting various kinases such as KIT, FLT3, PDGFRα, PDGFRβ, and CSF1R . This compound has shown significant potential in preclinical studies for its anti-tumor and anti-inflammatory properties .

Mecanismo De Acción

Target of Action

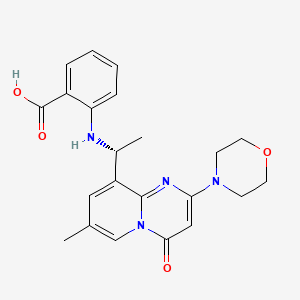

AC710, also known as N-(4-{[(5-tert-butyl-1,2-oxazol-3-yl)carbamoyl]amino}phenyl)-5-[(1-ethyl-2,2,6,6-tetramethylpiperidin-4-yl)oxy]pyridine-2-carboxamide, is a potent inhibitor of the platelet-derived growth factor receptor (PDGFR) family . The primary targets of this compound are KIT, FLT3, PDGFRβ, and CSF1R . These targets play crucial roles in cell proliferation and differentiation, particularly in hematopoietic cells and immune responses .

Mode of Action

This compound interacts with its targets by binding to the kinase domain, thereby inhibiting the phosphorylation and activation of the PDGFR family . This inhibition prevents the downstream signaling cascades that lead to cell proliferation and differentiation .

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve the PDGFR family signaling cascades. By inhibiting the activation of PDGFR, this compound disrupts the PI3K/AKT and MAPK pathways, which are crucial for cell survival, growth, and proliferation . The compound’s action on these pathways can lead to the suppression of tumor growth and inflammation .

Pharmacokinetics

This compound exhibits favorable pharmacodynamics and pharmacokinetics . It is orally active, indicating good bioavailability . .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation and reduction of inflammation . In preclinical studies, this compound has shown to cause tumor regression in leukemia cell xenografts in mice . It also reduces joint swelling and inflammation in a mouse model of collagen-induced arthritis .

Análisis Bioquímico

Biochemical Properties

AC710 interacts with several enzymes and proteins, most notably the PDGFR family kinases. It has been reported to have Kd values of 0.6, 1.57, 1, 1.3, 1.0 nM for FLT3, CSF1R, KIT, PDGFRα, and PDGFRβ, respectively . These interactions play a crucial role in its biochemical activity, influencing various cellular processes.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to inhibit tumor growth in a dose-dependent manner in mouse models .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It acts as a potent inhibitor of PDGFR family kinases, thereby influencing various cellular and molecular processes .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed to change over time in laboratory settings. For instance, at a dosage of 0.3 mg/kg, tumor growth is temporarily inhibited, but growth resumes quickly thereafter. At dosages of 3 and 30 mg/kg, tumors regress completely, and the tumor volume stays suppressed for an extended period .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower dosages, it has been shown to have a significant impact on disease in a dose-dependent fashion. At higher dosages, it demonstrates equivalent or slightly better efficacy in reducing joint swelling and inflammation than dexomethasone .

Metabolic Pathways

Given its role as a potent PDGFR inhibitor, it is likely to interact with enzymes or cofactors involved in PDGFR-related pathways .

Transport and Distribution

Given its biochemical properties and interactions with various enzymes and proteins, it is likely to be transported and distributed in a manner that allows it to exert its effects effectively .

Subcellular Localization

Given its molecular structure and interactions with various enzymes and proteins, it is likely to be localized in specific compartments or organelles where it can exert its effects effectively .

Métodos De Preparación

The synthesis of AC710 involves several steps, starting from a globally selective lead molecule. Structural modifications are made to improve the physiochemical and pharmacokinetic properties of the compound . The synthetic route includes per-methylation of the α-carbons of a solubilizing piperidine nitrogen, resulting in advanced leads . Industrial production methods for this compound are not widely documented, but it is available for research purposes from various suppliers .

Análisis De Reacciones Químicas

AC710 undergoes various chemical reactions, primarily involving its interaction with kinases. It exhibits high selectivity over a panel of other kinases and shows no activity against cytochrome P450 . The compound is stable under physiological conditions and does not undergo significant oxidation or reduction . Common reagents used in its synthesis include solvents like DMSO, which is used to prepare stock solutions .

Aplicaciones Científicas De Investigación

AC710 has a wide range of scientific research applications:

Chemistry: Used as a tool compound to study kinase inhibition and signal transduction pathways.

Medicine: Demonstrates potential in preclinical models for treating leukemia, arthritis, and other proliferative and inflammatory diseases

Industry: Utilized in the development of new therapeutic agents targeting kinase pathways.

Comparación Con Compuestos Similares

AC710 is compared with other kinase inhibitors such as Regorafenib, Pazopanib, and Sorafenib . These compounds also target multiple kinases but differ in their selectivity and efficacy. This compound is unique in its high specificity for the PDGFR family and its minimal off-target effects . Similar compounds include:

Propiedades

IUPAC Name |

N-[4-[(5-tert-butyl-1,2-oxazol-3-yl)carbamoylamino]phenyl]-5-(1-ethyl-2,2,6,6-tetramethylpiperidin-4-yl)oxypyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H42N6O4/c1-9-37-30(5,6)17-23(18-31(37,7)8)40-22-14-15-24(32-19-22)27(38)33-20-10-12-21(13-11-20)34-28(39)35-26-16-25(41-36-26)29(2,3)4/h10-16,19,23H,9,17-18H2,1-8H3,(H,33,38)(H2,34,35,36,39) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVCWPUFNLFSKFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(CC(CC1(C)C)OC2=CN=C(C=C2)C(=O)NC3=CC=C(C=C3)NC(=O)NC4=NOC(=C4)C(C)(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H42N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

562.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of AC710?

A: this compound functions as a potent and selective inhibitor of PDGFR-family kinases. [] While the exact binding interactions haven't been detailed in the provided abstracts, kinase inhibitors typically exert their effects by competing with ATP for binding to the kinase active site, thereby hindering downstream signaling cascades involved in cell proliferation, survival, and migration. []

Q2: How does the genetic heterogeneity of glioblastoma cells influence the efficacy of this compound in combination with other inhibitors?

A: Research indicates that the efficacy of this compound in treating glioblastoma is influenced by the expression levels of PDGFRα and EGFR in tumor cells. [] Combining this compound with mTORC1/2 inhibitors, particularly Torin2, demonstrated promising results in suppressing cell proliferation, migration, and drug resistance in glioblastoma cells, particularly those overexpressing PDGFRα. [] This highlights the importance of profiling PDGFRα and EGFR expression in individual tumors to guide personalized treatment strategies.

Q3: What is the role of PDGFRα in Müller cell function, and how does this compound help elucidate this role?

A: Studies using Müller cell-specific PDGFRα knockout mice and the PDGFR family inhibitor this compound revealed the crucial role of PDGFRα signaling in maintaining retinal fluid and ion homeostasis. [] this compound effectively blocked the protective effect of PDGF-BB against hypoosmotic stress-induced Müller cell swelling, demonstrating the involvement of PDGFRα in this process. [] These findings underscore the importance of PDGFRα signaling in normal retinal function.

Q4: What are the potential long-term implications of targeting PDGFRα in the treatment of retinal neovascular diseases?

A: While inhibiting PDGFRα, potentially with compounds like this compound, shows promise in managing retinal neovascularization by reducing vascular leakage, research suggests potential long-term risks. [] Inhibiting PDGFRα signaling may negatively impact crucial Müller cell homeostatic functions, potentially affecting long-term retinal health. [] This highlights the need for comprehensive assessments of both short-term benefits and potential long-term consequences when targeting PDGFRα for therapeutic intervention.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate;cyclohexanamine](/img/structure/B560022.png)

![(R)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B560023.png)

![(11R,15S)-5-anilino-4-[[4-(6-fluoropyridin-2-yl)phenyl]methyl]-8-methyl-1,3,4,8,10-pentazatetracyclo[7.6.0.02,6.011,15]pentadeca-2,5,9-trien-7-one](/img/structure/B560036.png)